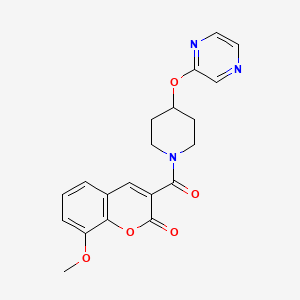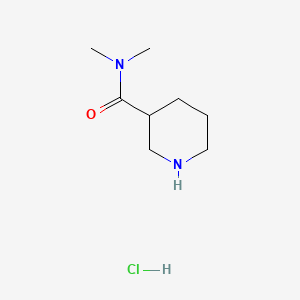![molecular formula C7H5N3O2 B2449362 [1,2,3]トリアゾロ[1,5-a]ピリジン-6-カルボン酸 CAS No. 1555795-83-9](/img/structure/B2449362.png)
[1,2,3]トリアゾロ[1,5-a]ピリジン-6-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused triazole and pyridine ring system.
科学的研究の応用
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:
作用機序
Target of Action
Triazolo-pyridines are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
Triazolo-pyridines are known to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with the triazolo-pyridine scaffold have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Action Environment
The stability and reactivity of triazolo-pyridines can be influenced by factors such as ph, temperature, and the presence of other chemical species .
生化学分析
Biochemical Properties
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid has been found to interact with a variety of enzymes and receptors . It can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows it to be used as a precursor of diazo compounds and corresponding metal carbenoids .
Cellular Effects
They can bind in the biological system with a variety of enzymes and receptors , potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of [1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid involves its ability to act as a precursor of diazo compounds and corresponding metal carbenoids . These compounds can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines , suggesting that the effects of [1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid may change over time.
Metabolic Pathways
It is known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines , suggesting that [1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid may be involved in similar metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid typically involves the annulation of a triazole ring to a pyridine ring. One common method includes the cyclization of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another approach involves the use of multicomponent reactions, which allow for the regioselective synthesis of substituted triazolopyridines .
Industrial Production Methods
Industrial production methods for [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the triazole ring, forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized triazolopyridine derivatives, while reduction can produce triazolylbutadiene .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazole-fused heterocycle with similar reactivity and applications.
1,2,3-Triazolo[4,5-b]pyrazine: Known for its use in medicinal chemistry and materials science.
1,2,3-Triazolo[4,5-c]pyridazine: Used in the synthesis of various biologically active compounds.
Uniqueness
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific ring structure and the ability to act as a precursor for a wide range of nitrogen-containing heterocycles.
特性
IUPAC Name |
triazolo[1,5-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVIMWOPHNQLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2449287.png)
![3-(4-fluorophenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449288.png)




![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)


![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)

